molecular formula C9H5ClN2O3 B12047373 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid

Cat. No.: B12047373
M. Wt: 224.60 g/mol
InChI Key: ASSVYHKYJOKDQY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid: is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield the oxadiazole ring . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted oxadiazole compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been investigated for its antiviral, antibacterial, and anticancer properties . Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics.

Mechanism of Action

The exact mechanism of action of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antiviral activity may involve inhibition of viral replication, while its anticancer properties could be related to the induction of apoptosis in cancer cells. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and carboxylic acid group make it a versatile compound for various applications, distinguishing it from similar compounds with different substituents or ring structures.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)

InChI Key

ASSVYHKYJOKDQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)Cl

Origin of Product

United States

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